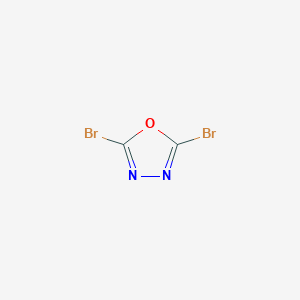

2,5-Dibromo-1,3,4-oxadiazole

Description

Significance of Halogenated Heterocycles in Modern Organic Synthesis

Halogenated heterocycles, organic compounds featuring one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are of paramount importance in contemporary organic synthesis. jeyamscientific.insigmaaldrich.com The presence of halogens dramatically influences the reactivity and electronic properties of the heterocyclic core. mdpi.compreprints.org

Halogens act as excellent leaving groups, facilitating a wide array of nucleophilic substitution reactions. nih.gov This property is fundamental in the construction of more complex molecular architectures. Furthermore, the high electrophilicity of halogens plays a pivotal role in the activation and structural modification of organic compounds. mdpi.compreprints.orgnih.gov This reactivity allows for the introduction of various functional groups, making halogenated heterocycles versatile building blocks for synthesizing a diverse range of organic molecules. jeyamscientific.insigmaaldrich.com Their utility is particularly evident in palladium-catalyzed cross-coupling reactions, a powerful tool in modern synthetic chemistry. jeyamscientific.insigmaaldrich.com

The strategic incorporation of halogens can also modulate the biological activity of a molecule. In medicinal chemistry, this can lead to enhanced efficacy and selectivity of drug candidates. sigmaaldrich.comuowasit.edu.iq

Overview of 1,3,4-Oxadiazole (B1194373) Chemistry and Synthetic Versatility

The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery and materials science. openmedicinalchemistryjournal.comchim.it Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. openmedicinalchemistryjournal.comuowasit.edu.iqtandfonline.com This wide range of bioactivity stems from the unique electronic and structural features of the oxadiazole ring. openmedicinalchemistryjournal.com

The synthetic versatility of 1,3,4-oxadiazoles is a key reason for their widespread use. openmedicinalchemistryjournal.comresearchgate.net Numerous synthetic routes have been developed to access this heterocyclic system. Common methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. nih.govmdpi.com The choice of synthetic strategy often depends on the desired substitution pattern on the oxadiazole ring.

Key Synthetic Approaches to 1,3,4-Oxadiazoles:

| Synthetic Method | Starting Materials | Reagents | Key Features |

| Cyclodehydration | 1,2-Diacylhydrazines | POCl₃, SOCl₂, P₂O₅ | A common and versatile method. nih.gov |

| Oxidative Cyclization | N-Acylhydrazones | Br₂, Chloramine-T, TCCA | Allows for the synthesis of unsymmetrical derivatives. mdpi.com |

| From Hydrazides | Hydrazides and Carboxylic Acids | - | One-pot synthesis. nih.gov |

| From Tetrazoles | Tetrazoles and Acid Chlorides | - | Ring transformation reaction. nih.gov |

The ability to introduce a wide variety of substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring allows for the fine-tuning of its physicochemical and biological properties. researchgate.net This adaptability makes it an attractive core structure for designing novel compounds with specific functions.

Within this versatile class of compounds, 2,5-Dibromo-1,3,4-oxadiazole stands out as a particularly useful synthetic intermediate. The two bromine atoms serve as reactive handles, enabling a plethora of subsequent chemical transformations. smolecule.com This di-halogenated scaffold provides a gateway to a vast chemical space, allowing for the synthesis of diverse libraries of 2,5-disubstituted 1,3,4-oxadiazole derivatives for various applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromo-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2N2O/c3-1-5-6-2(4)7-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNPYEHHPCQONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 1,3,4 Oxadiazole

Direct Halogenation Approaches to 1,3,4-Oxadiazoles

The direct introduction of bromine atoms onto a pre-formed 1,3,4-oxadiazole (B1194373) core is a challenging route for synthesizing 2,5-dibromo-1,3,4-oxadiazole. The electron-deficient nature of the 1,3,4-oxadiazole ring makes it resistant to electrophilic substitution reactions.

Regioselective Bromination of the 1,3,4-Oxadiazole Ring System

Direct regioselective bromination at the C2 and C5 positions of the unsubstituted 1,3,4-oxadiazole is not a commonly reported high-yield method. However, related strategies have been explored for other substituted oxadiazoles (B1248032). For instance, directed ortho-metalation (DoM) can achieve regioselective bromination. This involves deprotonating a specific position with a strong base, like lithium diisopropylamide (LDA), to form a lithiated intermediate that then reacts with a bromine source. While this has been demonstrated for the C3 position of 5-ethyl-1,2,4-oxadiazole, its application for the symmetrical dibromination of the 1,3,4-oxadiazole ring is less documented.

Another approach involves the reaction of existing oxadiazole derivatives with bromine. Studies have shown that reacting 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine in acetic acid leads to the formation of hydrazonyl bromides rather than direct bromination of the heterocyclic ring. nih.gov This highlights the reactivity of side chains over the core ring system under these conditions.

Optimization of Reaction Conditions and Reagents for Dibromination

Given the difficulty of direct bromination, research has focused on optimizing conditions for related transformations. For electrophilic bromination, reagents like N-bromosuccinimide (NBS) with a radical initiator are often used. However, for the 1,3,4-oxadiazole ring, these conditions may not be effective for achieving dibromination at the desired positions due to the ring's deactivation. Optimization would involve exploring more potent brominating systems, higher temperatures, and potentially metal catalysis, though such specific optimizations for this compound are not prevalent in the literature.

Cyclization Reactions for the 1,3,4-Oxadiazole Ring System Incorporating Bromine

The most successful and widely reported methods for synthesizing brominated 1,3,4-oxadiazoles involve the construction of the heterocyclic ring from acyclic precursors that already contain bromine atoms.

Synthesis from Halogenated Precursors (e.g., thiosemicarbazides, acyl hydrazides, N,N'-diacylhydrazines)

This strategy is the cornerstone of producing brominated oxadiazoles. By starting with halogenated building blocks, the position of the bromine atoms on the final heterocyclic product is pre-determined and avoids the challenges of direct halogenation.

From N,N'-Diacylhydrazines: Symmetrical 2,5-disubstituted 1,3,4-oxadiazoles containing bromoalkyl groups are synthesized from the corresponding N,N'-diacylhydrazines. mdpi.comnih.gov The key step is a cyclodehydration reaction, often facilitated by reagents like phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net For example, 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles are prepared by reacting the appropriate N,N'-diacylhydrazine with POCl₃, sometimes without a solvent. mdpi.com

From Acyl Hydrazides: Acyl hydrazides are versatile precursors. Brominated 1,3,4-oxadiazoles can be synthesized by reacting a bromo-substituted acyl hydrazide with various reagents. One common method involves condensation with another carboxylic acid or acid chloride, followed by cyclization. researchgate.net

From Thiosemicarbazides: Acylthiosemicarbazides are frequently used to synthesize 2-amino-1,3,4-oxadiazoles. Oxidative cyclization using a desulfurating agent is a key method. 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been identified as an efficient and safe oxidizing agent for this transformation, often used in the presence of potassium iodide. jchemrev.comopenmedicinalchemistryjournal.comafasci.comjchemrev.commdpi.comnih.gov This approach allows for the scalable synthesis of various 5-substituted-2-amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com

| Precursor Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| N,N'-Diacylhydrazine | POCl₃ (Phosphorus oxychloride) | 2,5-Bis(bromoalkyl)-1,3,4-oxadiazole | mdpi.com |

| Acylthiosemicarbazide | DBDMH (1,3-dibromo-5,5-dimethylhydantoin), KI | 5-Aryl-2-amino-1,3,4-oxadiazole | jchemrev.comjchemrev.com |

| Hydrazide & Cyanogen (B1215507) Bromide | K₂CO₃, Ethanol (B145695), Ultrasound | 2-Amino-1,3,4-oxadiazoles | biointerfaceresearch.com |

Cyclodehydration and Oxidative Cyclization Pathways

These two pathways represent the final ring-closing step in many syntheses of 1,3,4-oxadiazoles.

Cyclodehydration Pathways: This involves the removal of a water molecule from a 1,2-diacylhydrazine (or N,N'-diacylhydrazine) intermediate to form the stable oxadiazole ring. nih.gov A variety of dehydrating agents are employed, with phosphorus oxychloride (POCl₃) being one of the most common for preparing brominated derivatives. mdpi.comresearchgate.net Other reagents like sulfuric acid, polyphosphoric acid, and thionyl chloride are also widely used for the synthesis of the general oxadiazole scaffold. nih.govconnectjournals.com

Oxidative Cyclization Pathways: This route is common for converting N-acylhydrazones (formed from the condensation of an acyl hydrazide and an aldehyde) into 2,5-disubstituted 1,3,4-oxadiazoles. connectjournals.com For the introduction of bromine, a notable method involves the oxidative cyclization of Schiff bases using bromine in glacial acetic acid, often in the presence of anhydrous sodium acetate. connectjournals.com Oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are also used to effect the oxidative cyclization of thiosemicarbazide (B42300) precursors. openmedicinalchemistryjournal.commdpi.com

| Pathway | Starting Material Example | Key Reagent/Condition | Reference |

|---|---|---|---|

| Cyclodehydration | N,N'-Di(bromoacetyl)hydrazine | POCl₃, Reflux | mdpi.com |

| Oxidative Cyclization | Schiff Base of a Bromo-hydrazide | Br₂ in Acetic Acid | connectjournals.com |

| Oxidative Cyclization | Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | openmedicinalchemistryjournal.commdpi.com |

Microwave-Assisted and Ultrasound-Assisted Synthetic Routes to Brominated Oxadiazoles

To improve reaction efficiency, reduce times, and often increase yields, modern energy sources like microwave irradiation and ultrasound are being applied to the synthesis of brominated oxadiazoles.

Microwave-Assisted Routes: Microwave-assisted synthesis has been shown to significantly accelerate the formation of oxadiazole rings. For instance, the cyclization of N-acyl hydrazones can be promoted by microwave heating. openmedicinalchemistryjournal.com One-pot protocols under microwave irradiation have been developed for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from monoaryl hydrazides and acid chlorides, notable for being fast and not requiring a separate acid catalyst or dehydrating agent. openmedicinalchemistryjournal.com

Ultrasound-Assisted Routes: Sonochemistry offers another green and efficient alternative to conventional heating. An ultrasound-assisted procedure has been developed for the synthesis of 2-amino-1,3,4-oxadiazoles from the reaction of hydrazides and cyanogen bromide. biointerfaceresearch.com These reactions, conducted in ethanol with potassium bicarbonate, proceed in high yields (81-93%). biointerfaceresearch.com Similarly, the synthesis of 2-amino-1,3,4-oxadiazoles using DBDMH as an oxidant is effectively accelerated by ultrasound irradiation, offering high yields and shorter reaction times compared to conventional methods. researchgate.net

| Energy Source | Reaction Example | Advantages Noted | Reference |

|---|---|---|---|

| Microwave | Condensation of monoaryl hydrazides with acid chlorides | Fast, no acid catalyst/dehydrating agent needed, good to excellent yields | openmedicinalchemistryjournal.com |

| Ultrasound | Reaction of hydrazides and cyanogen bromide | High yields (81-93%), efficient | biointerfaceresearch.com |

| Ultrasound | Cyclization with DBDMH | High yield, shorter reaction time, greener approach | researchgate.net |

Green Chemistry Approaches for Brominated Heterocyclic Building Blockscdnsciencepub.com

The development of environmentally friendly, or "green," methods for the synthesis of brominated heterocyclic compounds is a significant area of research, driven by the need to reduce the use of hazardous reagents like molecular bromine. ect-journal.kztandfonline.com These sustainable approaches focus on atom economy, the use of non-toxic solvents, and safer in-situ generation of the brominating agent. cdnsciencepub.comresearchgate.net Such methods are crucial for producing brominated building blocks, which are vital intermediates in the synthesis of complex molecules. nus.edu.sg

Several green bromination strategies have been developed that are applicable to aromatic and heterocyclic compounds. These methods often provide high yields and selectivity while minimizing waste and environmental impact. researchgate.net

Hydrogen Peroxide and Ammonium (B1175870) Halide Systems

One prominent green method involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant with an ammonium halide (like NH₄Br) in an acetic acid solvent. cdnsciencepub.com This system generates the active brominating species in situ. The reaction has proven effective for the regioselective bromination of electron-rich heterocycles such as thiophenes and pyrroles, yielding products in quantities comparable to traditional methods using N-bromosuccinimide (NBS). cdnsciencepub.com However, deactivated rings, including furans and thiazoles, show limited reactivity under these conditions. cdnsciencepub.com

Bromide-Bromate Couple in Aqueous Media

An alternative eco-friendly approach utilizes a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an acidic aqueous solution. researchgate.netacs.org This method generates the reactive species BrOH in situ and effectively brominates various heterocycles under mild, catalyst-free conditions. acs.org The efficiency of this system is particularly notable for heterocycles bearing electron-donating substituents. researchgate.netacs.org This technique is considered a practical and efficient alternative to procedures that use liquid bromine. researchgate.net

| Method | Bromine Source | Oxidant/Conditions | Key Advantages | Applicable Substrates | Reference |

|---|---|---|---|---|---|

| H₂O₂/Ammonium Halide | NH₄Br | H₂O₂ in acetic acid | Uses a clean oxidant; comparable yields to NBS. | Electron-rich heterocycles (thiophenes, pyrroles). | cdnsciencepub.com |

| Bromide-Bromate Couple | NaBr/NaBrO₃ | Aqueous acid | Catalyst-free; mild aqueous conditions. | Electron-rich heterocycles. | researchgate.netacs.org |

| Aerobic Oxidation | HBr or NaBr | O₂ with ionic liquid catalyst | Transition-metal-free; controllable chemoselectivity. | Aromatic substrates, including those with EWG. | acs.org |

| Continuous Flow | HBr or KBr | NaOCl (in situ Br₂ generation) | Enhanced safety by avoiding storage of Br₂. | Alkenes and aromatic substrates. | nih.gov |

Aerobic and Flow Chemistry Techniques

More advanced sustainable methods include transition-metal-free aerobic bromination. One such protocol uses an ionic liquid as a catalyst with HBr or NaBr as the bromine source under an oxygen atmosphere. acs.org This system is capable of mono- or poly-bromination with controllable chemoselectivity and is effective even for some aromatic substrates with electron-withdrawing groups (EWG). acs.org

Furthermore, continuous flow chemistry offers a safer and more sustainable alternative to batch processing for brominations. nih.gov By generating hazardous bromine (Br₂) in situ from the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with HBr, the need to handle and store molecular bromine is eliminated. This approach has been successfully applied to a variety of substrates with good to excellent yields. nih.gov

Reactivity and Advanced Functionalization of 2,5 Dibromo 1,3,4 Oxadiazole

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. mdpi.com In the realm of 1,3,4-oxadiazole (B1194373) chemistry, these reactions have been instrumental in the synthesis of novel materials with tailored electronic and photophysical properties. sci-hub.se The palladium-catalyzed Suzuki-Miyaura, Stille, and Negishi reactions are among the most utilized transformations for the functionalization of 2,5-dibromo-1,3,4-oxadiazole. rsc.orgnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands out due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-based byproducts. libretexts.orgrsc.orgnih.gov This reaction has been extensively employed to synthesize 2,5-diaryl-1,3,4-oxadiazoles, which are valuable as electron-transporting materials in organic light-emitting diodes (OLEDs). mdpi.comsci-hub.se

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgchemrxiv.org This is often the rate-determining step. libretexts.org Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, a process often facilitated by a base. libretexts.orgchemrxiv.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. libretexts.orgchemrxiv.org

The choice of ligand coordinated to the palladium center can significantly influence the reaction's efficiency and selectivity. acs.org Sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be effective in promoting the coupling of a wide range of substrates. nih.gov The ligand's steric and electronic properties can affect the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species. acs.orgacademie-sciences.fr For instance, the use of α-diimine nickel and palladium complexes has been explored, with the steric hindrance and electronic density around the metal center playing a crucial role in the catalytic performance. acs.orgacademie-sciences.fr

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of organoboron reagents, including arylboronic acids, heteroarylboronic acids, and potassium organotrifluoroborates. mdpi.comnih.gov The use of potassium heteroaryltrifluoroborates is particularly advantageous as they are often more stable and easier to handle than the corresponding boronic acids, and they can be used in near-stoichiometric amounts. nih.govbohrium.com

The reaction tolerates a wide range of functional groups on the organoboron partner, including nitriles, esters, and methylthio groups. nih.govnih.gov However, challenges can arise with certain substrates. For example, some heteroarylboronic acids can be difficult to prepare and isolate. nih.gov Additionally, steric hindrance on the organoboron reagent can sometimes lead to lower yields.

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Thiopheneboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol (B145695)/Water | 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole | High | researchgate.net |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole (B1285659) | Arylboronic acid derivatives | Pd(PPh3)4 | Na2CO3 | Not specified | 2-Aryl-5-phenyl-1,3,4-oxadiazole | 85-93 | mdpi.com |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh3)4 | K3PO4 | Not specified | 2,5-Diaryl-3-hexylthiophene | Moderate to good | nih.gov |

When using substoichiometric amounts of the organoboron reagent, the regioselective mono-substitution of this compound can be achieved. The inherent electronic properties of the oxadiazole ring and the influence of substituents can direct the coupling to a specific bromine atom. nih.gov In polyhalogenated systems, oxidative addition generally occurs preferentially at the more electron-deficient or less sterically hindered carbon-halogen bond. nih.govrsc.org

For instance, in the sequential Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene, the first coupling occurs at the position para to the electron-withdrawing nitro group. nih.gov While specific studies on the regioselectivity of this compound itself are not extensively detailed in the provided results, the principles governing regioselectivity in other dihaloarenes and dihaloheterocycles are applicable. nih.govnih.gov Achieving selective mono- or di-substitution often involves careful control of reaction conditions, such as temperature and the stoichiometry of the reagents. nih.govbeilstein-journals.org

Stille Coupling Strategies for Olefination and Arylation

The Stille coupling, which pairs an organotin reagent with an organic halide, is another effective method for forming carbon-carbon bonds and has been used in the synthesis of 1,3,4-oxadiazole derivatives. rsc.orgchimia.ch This reaction is particularly useful for olefination and arylation. rsc.org A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups; however, a significant drawback is the toxicity of the organotin reagents and byproducts. rsc.org

In the synthesis of star-shaped molecules containing a 1,3,4-oxadiazole core, Stille coupling has been employed to connect thiophene-containing arms to a central benzothiadiazole or benzooxadiazole unit. rsc.org The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄. rsc.org

| Starting Material | Organotin Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | 2-Tributylstannylthiophene | Pd(PPh3)4 | Thiophene-substituted benzothiadiazole | rsc.org |

| Bromo-formylthiophene derivative | Appropriate stannyl (B1234572) reagent | Palladium-catalyzed | Precursor for organic dyes | chimia.ch |

Negishi Coupling and Other Palladium/Nickel-Catalyzed Transformations

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgresearchgate.net This method offers a broad scope and has been used to synthesize various star-shaped molecules with thiophene (B33073) and other aromatic arms. rsc.org While powerful, Negishi coupling can be sensitive to air and moisture and may have lower functional group tolerance compared to Suzuki coupling. libretexts.org

Nickel-catalyzed cross-coupling reactions, in general, provide a cost-effective alternative to palladium-based systems. mdpi.com For instance, a nickel-catalyzed Hiyama-type cross-coupling of 1,3,4-oxadiazoles with organosilanes has been developed for the direct arylation through C-H bond cleavage. mdpi.com Nickel(II) complexes with α-diimine ligands have also been investigated as catalysts for Suzuki-Miyaura coupling, demonstrating the potential of nickel in these transformations. acs.org

Sonogashira Coupling and Buchwald-Hartwig Amination (Conceptual Extension)

While direct experimental data on Sonogashira coupling and Buchwald-Hartwig amination specifically for this compound is not extensively detailed in the provided results, the reactivity of similar halogenated heterocycles allows for a conceptual extension of these powerful cross-coupling reactions.

Sonogashira Coupling: This reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes), typically catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, a stepwise or double Sonogashira coupling could be envisioned to introduce one or two alkynyl substituents. The reaction of 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (B15210692) with heteroaryl iodides under standard Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, triethylamine, THF) has been shown to yield the corresponding coupled products in moderate to good yields (40-79%). worktribe.com This demonstrates the feasibility of such couplings on the 1,3,4-oxadiazole ring system.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds. It allows for the reaction of aryl halides with a wide range of amines. In the context of this compound, this would enable the introduction of primary or secondary amines to the oxadiazole core, leading to 2,5-diamino-1,3,4-oxadiazole derivatives. Studies on other brominated heterocycles, such as 4,7-dibromo mdpi.comorganic-chemistry.orgrsc.orgthiadiazolo[3,4-d]pyridazine, have shown successful Buchwald-Hartwig amination. researchgate.net Furthermore, microwave-assisted Buchwald-Hartwig double amination has been successfully applied to various dibrominated aromatic compounds, suggesting its potential applicability to this compound for a rapid synthesis of the corresponding amino derivatives. acs.org General protocols for Buchwald-Hartwig amination often involve a palladium catalyst, a phosphine ligand (like BINAP or Xantphos), and a base such as cesium carbonate or sodium tert-butoxide. organic-synthesis.comacs.org

The conceptual application of these reactions to this compound is summarized in the table below.

| Reaction | Reactants | Catalyst/Reagents | Expected Product |

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2,5-Dialkynyl-1,3,4-oxadiazole |

| Buchwald-Hartwig Amination | This compound, Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | 2,5-Bis(amino)-1,3,4-oxadiazole |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful technique for the functionalization of aryl and heteroaryl halides. wikipedia.org This reaction involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate that can then be quenched with various electrophiles.

For this compound, this two-step sequence provides a versatile route to a wide array of substituted 1,3,4-oxadiazoles. The regioselectivity of the exchange can often be controlled by the reaction conditions and the nature of the organometallic reagent used. researchgate.net

Lithium-halogen exchange is a rapid and often high-yielding reaction, particularly with bromo- and iodo-substituted aromatics and heterocycles. wikipedia.orgharvard.edu The reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

In the case of this compound, treatment with one equivalent of an organolithium reagent would be expected to generate a monolithiated intermediate. This species is highly nucleophilic and can react with a wide range of electrophiles. However, the stability of lithiated 1,3,4-oxadiazoles can be a concern, as some derivatives are prone to ring fragmentation. thieme-connect.comresearchgate.net Despite this, successful lithiation and subsequent electrophilic quenching of other substituted 1,3,4-oxadiazoles have been reported. thieme-connect.com Theoretical studies on lithiated oxadiazoles (B1248032) suggest that they can retain their aromaticity. espublisher.comespublisher.comresearchgate.net

The organolithium intermediate generated from the lithium-halogen exchange of this compound is a potent nucleophile. It can be trapped with a variety of electrophiles to introduce new functional groups onto the oxadiazole ring.

Examples of Electrophilic Quenching:

Protonation: Quenching with a proton source (e.g., water, methanol) would result in the formation of 2-bromo-1,3,4-oxadiazole.

Alkylation: Reaction with alkyl halides would introduce alkyl substituents.

Carbonyl Addition: Addition to aldehydes or ketones would yield the corresponding secondary or tertiary alcohols.

Carboxylation: Quenching with carbon dioxide would produce a carboxylic acid derivative. nih.gov

Silylation: Reaction with silyl (B83357) chlorides (e.g., trimethylsilyl (B98337) chloride) would furnish silylated oxadiazoles. nih.gov

Transmetalation of the initially formed organolithium species with a metal salt, such as zinc chloride (ZnCl₂), can generate a more stable and often more selective organozinc reagent. beilstein-journals.org Organozinc reagents are generally less reactive than their organolithium counterparts, which can be advantageous in preventing side reactions and improving functional group tolerance. beilstein-journals.orgd-nb.info These organozinc intermediates can then participate in a range of cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds. The preparation of functionalized organozinc reagents is a well-established field. d-nb.infouni-muenchen.deuni-muenchen.de

The following table summarizes the generation and potential reactions of these organometallic intermediates.

| Organometallic Intermediate | Generation Method | Subsequent Reaction | Product Type |

| Organolithium | Lithium-halogen exchange with R-Li | Electrophilic quenching (e.g., with CO₂, R-X) | Carboxylic acids, alkylated oxadiazoles |

| Organozinc | Transmetalation of organolithium with ZnCl₂ | Negishi cross-coupling | Arylated or vinylated oxadiazoles |

Nucleophilic Substitution Reactions at Brominated Sites

The bromine atoms on the this compound ring are susceptible to nucleophilic substitution. smolecule.comevitachem.com The electron-withdrawing nature of the 1,3,4-oxadiazole ring facilitates the displacement of the bromide ions by a variety of nucleophiles. This provides a direct route for the introduction of heteroatom-based functional groups.

A study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles bearing carboxymethylamino groups found that the nucleophilic substitution of bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles with diisopropyl iminodiacetate (B1231623) was successful, while the reaction with iminodiacetic acid itself was ineffective. mdpi.com This highlights the importance of the nucleophile's reactivity in these substitution reactions. Due to the electron-deficient character of the oxadiazole ring, nucleophilic substitution reactions on halogenated 1,3,4-oxadiazoles generally proceed well. nih.gov

Common nucleophiles that can be employed in these reactions include:

Alkoxides and Phenoxides: To form ether linkages.

Thiolates: To form thioethers.

Amines: To generate amino-substituted oxadiazoles.

Azides: Which can then be reduced to primary amines or used in click chemistry.

The reaction conditions for these substitutions can vary, but they often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

Advanced Functionalization Strategies for the Oxadiazole Core

Beyond the classical reactions involving the bromine substituents, advanced strategies have been developed to directly functionalize the C-H bonds of the 1,3,4-oxadiazole ring itself, although this is more relevant to substituted oxadiazoles that possess a C-H bond.

Direct arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, as it avoids the pre-functionalization step of generating an organometallic reagent. mdpi.com These reactions typically involve the use of a transition metal catalyst, such as palladium or copper, to couple a C-H bond of one aromatic system with an aryl halide. mdpi.comacs.orgnih.gov

For the 1,3,4-oxadiazole system, direct arylation has been successfully demonstrated. For instance, the copper-mediated direct arylation of 2-substituted 1,3,4-oxadiazoles with aryl iodides proceeds efficiently in the presence of a suitable ligand and base. acs.orgnih.gov Similarly, palladium-catalyzed direct arylation has also been reported. mdpi.com While these examples start with a C-H bond on the oxadiazole ring, the principles could potentially be adapted for a sequential functionalization strategy starting from this compound, where one bromine is first replaced via another method, leaving a C-H bond to be functionalized via direct arylation.

C-H functionalization is a broader field that encompasses the direct conversion of a C-H bond into a C-C, C-N, C-O, or other bond. organic-chemistry.orgrsc.orgnih.govorganic-chemistry.orgacs.org For 1,3,4-oxadiazoles, copper-catalyzed imine C-H functionalization has been developed to synthesize 2,5-disubstituted derivatives. organic-chemistry.orgnih.govacs.org This demonstrates the potential for developing novel C-H functionalization strategies for this heterocyclic system.

Cycloaddition Reactions (e.g., "Click Chemistry") with Brominated Oxadiazole Precursors

The functionalization of the this compound core through cycloaddition reactions, particularly those falling under the umbrella of "click chemistry," represents a powerful strategy for the synthesis of complex heterocyclic systems. The inherent reactivity of the carbon-bromine bonds at the 2 and 5 positions allows for a versatile two-step approach, combining nucleophilic substitution with 1,3-dipolar cycloaddition to generate novel molecular architectures. This section explores the application of this tandem methodology, focusing on the in situ generation of azido-oxadiazoles and their subsequent cycloaddition with alkynes.

A prominent pathway for the functionalization of this compound involves an initial nucleophilic substitution reaction. The bromine atoms on the oxadiazole ring are effective leaving groups, susceptible to displacement by nucleophiles. For instance, the reaction of 2-chloro-1,3,4-oxadiazole (B15249893) with sodium azide (B81097) results in the substitution of the chloro group to form the corresponding 2-azido-1,3,4-oxadiazole. derpharmachemica.com By extension, it is well-established that this compound can react with sodium azide to furnish the 2,5-diazido-1,3,4-oxadiazole intermediate. This diazido compound is a key precursor for subsequent cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, provides a highly efficient method for the construction of 1,2,3-triazole rings from azides and alkynes. scielo.br The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is particularly noteworthy for its high yields and regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. scielo.br

In the context of brominated oxadiazole precursors, a one-pot synthesis can be envisioned where this compound is first treated with sodium azide to form the 2,5-diazido-1,3,4-oxadiazole in situ. Without isolation, this intermediate can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to yield bis(1,2,3-triazolyl)-1,3,4-oxadiazole derivatives. This tandem nucleophilic substitution-cycloaddition sequence offers a convergent and atom-economical route to these elaborate heterocyclic systems.

The versatility of this approach allows for the introduction of a wide array of substituents onto the resulting triazole rings by simply varying the alkyne component. This opens up possibilities for creating libraries of novel compounds with diverse functionalities.

| Oxadiazole Precursor | Reagents | Intermediate | Cycloaddition Partner | Catalyst | Product Class | Reference |

| This compound | 1. Sodium Azide (NaN₃) | 2,5-Diazido-1,3,4-oxadiazole | Terminal Alkyne (R-C≡CH) | Cu(I) | 2,5-Bis(1-R-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | derpharmachemica.comscielo.br |

Table 1: Representative Tandem Nucleophilic Substitution and Cycloaddition Reaction

Detailed research findings have demonstrated the successful synthesis of various 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties. nih.gov For example, the reaction of a propargylated 1,3,4-oxadiazole derivative with various azides in the presence of a copper(I) catalyst efficiently yields the corresponding triazole-linked oxadiazole hybrids. nih.gov While these examples start with a functionalized oxadiazole, the underlying click chemistry principle is directly applicable to the 2,5-diazido-1,3,4-oxadiazole intermediate derived from the dibromo precursor.

The synthesis of bis(1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazoles) has also been reported, where the triazole rings are fused to the oxadiazole core, though these typically involve different synthetic routes starting from functionalized oxadiazoles rather than a direct cycloaddition with a dibromo precursor. researchgate.net

The following table outlines the expected products from the reaction of in situ generated 2,5-diazido-1,3,4-oxadiazole with various terminal alkynes, based on the established principles of CuAAC.

| Alkyne Reactant | R-Group | Expected Product | Reference |

| Phenylacetylene | Phenyl | 2,5-Bis(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | scielo.br |

| Propargyl alcohol | -CH₂OH | 2,5-Bis(1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | scielo.br |

| 1-Ethynyl-4-methylbenzene | 4-Methylphenyl | 2,5-Bis(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | scielo.br |

| 3,3-Dimethyl-1-butyne | tert-Butyl | 2,5-Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | scielo.br |

Table 2: Expected Products of CuAAC with 2,5-Diazido-1,3,4-oxadiazole

Design and Synthesis of Novel Derivatives from 2,5 Dibromo 1,3,4 Oxadiazole

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Sequential or Tandem Reactions

The presence of two reactive bromine atoms on the 1,3,4-oxadiazole (B1194373) core allows for the programmed synthesis of disubstituted derivatives. Tandem reactions, where both bromine atoms react in a single step with the same reagent, provide a direct route to symmetrical 2,5-disubstituted products. Conversely, sequential reactions, involving the stepwise replacement of each bromine atom, enable the construction of unsymmetrical derivatives with distinct substituents at the C2 and C5 positions.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki-Miyaura cross-coupling, for instance, has been successfully applied to mono-bromo 1,3,4-oxadiazole derivatives, demonstrating the feasibility of this approach. mdpi.com In a reported method, 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) was coupled with various boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) to yield 2,5-diaryl-1,3,4-oxadiazoles in high yields. mdpi.com This strategy can be extended to 2,5-dibromo-1,3,4-oxadiazole in a tandem fashion to synthesize symmetrical diaryl derivatives.

For the synthesis of unsymmetrical molecules, a sequential cross-coupling strategy is employed. This approach leverages the differential reactivity of the halogen positions or involves controlled stoichiometry. The first Suzuki-Miyaura coupling can be performed at one position, followed by isolation of the mono-substituted intermediate. A second, different organoboron reagent can then be used to functionalize the remaining C-Br bond. Such stepwise functionalizations are a well-established strategy for creating complex molecules from polyhalogenated heterocycles. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-1,3,4-oxadiazoles Data derived from studies on mono-bromo-1,3,4-oxadiazole precursors.

| Starting Material | Coupling Partner | Catalyst / Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,5-Diphenyl-1,3,4-oxadiazole (B188118) | 93 | mdpi.com |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 85 | mdpi.com |

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Aminophenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Aminophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 96 | mdpi.com |

Construction of Hybrid Materials Incorporating the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole moiety is a privileged scaffold in materials science, largely due to its high thermal stability and specific electronic properties, such as its electron-transporting capability. rsc.org These characteristics make it a desirable component in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional organic materials. rsc.org The this compound molecule serves as an excellent difunctional linker or monomer for the construction of complex hybrid materials and polymers.

Cross-coupling reactions are instrumental in building these large, conjugated systems. By using this compound as a central core, different aromatic or heteroaromatic units can be attached at the C2 and C5 positions to tune the optoelectronic properties of the final material. For example, palladium-catalyzed reactions like Suzuki or Stille couplings can be used to synthesize linear oligomers or polymers where the oxadiazole ring is a recurring unit in the backbone. A synthetic strategy for creating symmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives involved the Suzuki cross-coupling of a diboronic acid bis(pinacol) ester of 2,5-diphenyl-1,3,4-oxadiazole with bromo-substituted quinazolines, showcasing how a difunctional oxadiazole core can be used to build complex, symmetrical hybrids. nih.gov

In medicinal chemistry, molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced activity or a modified biological profile. The 1,3,4-oxadiazole ring acts as a rigid spacer or a bioisostere for ester or amide groups. rsc.org Starting from this compound, two different biologically active moieties can be introduced sequentially, leading to novel hybrid drug candidates.

Table 2: Examples of Hybrid Structures Incorporating the 1,3,4-Oxadiazole Ring

| Hybrid Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Oxadiazole-Quinazoline Hybrids | Suzuki Cross-Coupling | Anticancer Agents | nih.gov |

| Oxadiazole-Thiophene Polymers | Cross-Coupling Polycondensation | Organic Electronics (OLEDs) | rsc.org |

| Oxadiazole Dimers | Oxidative Cyclization of Dimer Hydrazides | CNS Agents | researchgate.net |

| Oxadiazole-Chalcone Hybrids | Multi-step synthesis | Leukemia Treatment |

Exploration of Structural Diversity through Derivatization at C2 and C5 Positions

The two bromine atoms in this compound are versatile handles for introducing a wide range of substituents, allowing for extensive exploration of structural diversity. The primary methods for derivatization are palladium-catalyzed cross-coupling for C-C bond formation and nucleophilic aromatic substitution (SNAr) for introducing heteroatoms.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions such as Suzuki (with organoborons), Stille (with organotins), Heck (with alkenes), and Sonogashira (with terminal alkynes) are powerful tools for creating C-C bonds. These reactions allow for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the C2 and C5 positions, leading to highly conjugated systems often sought for materials applications. mdpi.comacs.org

C-N, C-O, and C-S Bond Formation: The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates nucleophilic aromatic substitution (SNAr), where the bromine atoms act as good leaving groups. nih.govsmolecule.com This allows for the formation of C-N, C-O, and C-S bonds by reacting this compound with amines, alcohols/phenols, and thiols, respectively. This route provides access to 2,5-diamino-, 2,5-dialkoxy-, and 2,5-bis(thioether)-1,3,4-oxadiazole derivatives. Research on 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles has shown that the bromine substituents are readily displaced by nucleophiles like diisopropyl iminodiacetate (B1231623), supporting the viability of nucleophilic substitution on the bromo-oxadiazole core. mdpi.comnih.gov

Table 3: Potential Derivatizations at C2 and C5 Positions of 1,3,4-Oxadiazole

| Reaction Type | Reagents | Resulting Linkage | Introduced Substituent | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ / Pd catalyst | C-C | Aryl / Heteroaryl | mdpi.com |

| Sonogashira Coupling | Terminal Alkyne / Pd/Cu catalyst | C-C | Alkynyl | researchgate.net |

| Nucleophilic Substitution | R-NH₂ (Amine) | C-N | Amino | nih.gov |

| Nucleophilic Substitution | R-OH (Alcohol/Phenol) | C-O | Alkoxy / Aryloxy | nih.gov |

| Nucleophilic Substitution | R-SH (Thiol) | C-S | Thioether | nih.gov |

| Nucleophilic Substitution | Iminodiacetate Ester | C-N | Carboxymethylamino | mdpi.comnih.gov |

Spectroscopic and Computational Characterization of 2,5 Dibromo 1,3,4 Oxadiazole and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the synthesis and purity of 1,3,4-oxadiazole (B1194373) derivatives, as well as for determining their detailed molecular structures. nih.govijrpr.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,3,4-oxadiazole derivatives, IR spectra provide key information about the heterocyclic ring and its substituents.

Key vibrational bands for 1,3,4-oxadiazole derivatives typically include:

C=N stretching: This vibration, characteristic of the oxadiazole ring, is usually observed in the region of 1630-1685 cm⁻¹.

C-O-C stretching: The stretching vibrations of the ether linkage within the oxadiazole ring typically appear in the range of 1020-1250 cm⁻¹. The exact position can be influenced by the substituents on the ring.

N-N stretching: This bond vibration within the ring is often found around 900-1000 cm⁻¹.

In a study of 2,5-disubstituted 1,3,4-oxadiazoles, characteristic IR absorption bands were observed that confirmed the presence of the oxadiazole core and the attached functional groups. researchgate.net For instance, the IR spectrum of a synthesized 1,3,4-oxadiazole derivative showed intense absorptions at 3342, 3022, 1708, 1451, 1369, 1232, and 1193 cm⁻¹, corresponding to N-H, C-H (sp²), C=C/C=N, C-N, C-O, and C-O-C functions, respectively. researchgate.net The characterization of novel 1,3,4-oxadiazole derivatives often involves the use of FT-IR spectroscopy to confirm the presence of these key functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR: In the ¹H NMR spectra of 1,3,4-oxadiazole derivatives, the chemical shifts of protons are influenced by the electronic nature of the oxadiazole ring and its substituents. Protons on aromatic rings attached to the oxadiazole core typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. Protons of alkyl groups attached to the ring will appear in the upfield region, with their exact chemical shifts depending on their proximity to the heterocyclic ring.

¹³C NMR: The ¹³C NMR spectra of 1,3,4-oxadiazole derivatives show characteristic signals for the carbon atoms of the oxadiazole ring. The C2 and C5 carbons of the 1,3,4-oxadiazole ring are typically observed in the range of δ 155-170 ppm. nih.gov For instance, in a series of 2,5-dialkyl-1,3,4-oxadiazoles, the characteristic C2 and C5 signals of the heterocyclic ring were found at 165.0 ppm. nih.gov The chemical shifts of these carbons are sensitive to the nature of the substituents at these positions. The analysis of ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis and for the complete structural assignment of new 1,3,4-oxadiazole derivatives. niscair.res.inmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The 1,3,4-oxadiazole ring is an aromatic heterocycle, and its derivatives often exhibit characteristic UV-Vis absorption spectra.

The absorption maxima (λ_max) in the UV-Vis spectra of 1,3,4-oxadiazole derivatives are influenced by the extent of conjugation in the molecule. researchgate.netnih.gov Derivatives with extended π-systems, such as those with aryl substituents, will generally show absorption bands at longer wavelengths (bathochromic or red shift). researchgate.netnih.gov For example, a series of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives exhibited absorption maxima ranging from 283 to 303 nm. researchgate.net The solvent polarity can also influence the position of the absorption bands. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectra of 1,3,4-oxadiazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. nih.gov

The fragmentation of the 1,3,4-oxadiazole ring can proceed through several pathways, often involving the cleavage of the C-O and N-N bonds. The fragmentation pattern can provide valuable information for confirming the structure of the molecule. For example, a study on the mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives utilized deuterium-labeled analogues to elucidate the fragmentation pathways. scielo.br High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. nih.gov

X-ray Crystallography for Solid-State Structure, Bond Lengths, and Bond Angles

For 1,3,4-oxadiazole derivatives, X-ray crystallography has been used to confirm the planar structure of the oxadiazole ring and to determine the spatial arrangement of its substituents. researchgate.net For instance, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a pyrazolo[1,5-a]pyridine (B1195680) unit revealed that all aromatic rings were approximately coplanar, allowing for conjugation. researchgate.net This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. rsc.org

Quantum Chemical and Computational Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide deeper insights into the structural, electronic, and spectroscopic properties of molecules. researchgate.net These computational methods can be used to:

Optimize molecular geometries: DFT calculations can predict the most stable conformation of a molecule and provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Predict spectroscopic properties: Computational methods can be used to calculate theoretical IR, NMR, and UV-Vis spectra. researchgate.net These calculated spectra can aid in the interpretation of experimental data and the assignment of spectral features.

Investigate electronic properties: Quantum chemical calculations can provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and other electronic properties that are important for understanding the reactivity and photophysical behavior of 1,3,4-oxadiazole derivatives.

For example, DFT calculations have been used to investigate the photophysical properties of non-symmetrical 1,3,4-oxadiazole derivatives, and the calculated excitation energies showed good agreement with the trends observed in the experimental UV-Vis spectra. researchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comnih.gov For 1,3,4-oxadiazole derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov This process involves finding the minimum energy conformation of the molecule, which provides crucial data on bond lengths, bond angles, and dihedral angles.

These geometric parameters are fundamental to understanding the molecule's stability and steric properties. Furthermore, DFT calculations elucidate the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies electron-rich and electron-deficient regions of the molecule, which are key to predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov For a molecule like 2,5-Dibromo-1,3,4-oxadiazole, DFT would provide insights into how the electronegative bromine atoms influence the electronic properties of the oxadiazole ring.

Table 1: Illustrative Data from DFT Geometry Optimization This table is for illustrative purposes to show the typical data obtained from DFT calculations, as specific values for this compound are not available in the cited literature.

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length | C-Br | e.g., ~1.85 Å |

| Bond Length | C-N | e.g., ~1.30 Å |

| Bond Length | N-N | e.g., ~1.40 Å |

| Bond Length | C-O | e.g., ~1.35 Å |

| Bond Angle | N-C-Br | e.g., ~125° |

| Bond Angle | C-N-N | e.g., ~105° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties (e.g., Ionization Potential, Electron Affinity)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and predicting the energy of its lowest electronic transitions, which are observable in UV-Visible spectroscopy. jchemrev.com

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. jchemrev.com From the HOMO and LUMO energies, other important electronic properties can be estimated:

Ionization Potential (IP): The energy required to remove an electron, approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added, approximated as EA ≈ -ELUMO.

These values are crucial for designing 1,3,4-oxadiazole derivatives for applications in electronic materials, such as organic light-emitting diodes (OLEDs), where tuning the energy levels is essential for efficient charge injection and transport. researchgate.net

Table 2: Key Electronic Properties Derived from HOMO-LUMO Analysis This table illustrates the type of data generated from frontier molecular orbital analysis. Specific values for this compound are not available in the cited literature.

| Property | Abbreviation | Formula | Typical Value Range (eV) for Oxadiazoles (B1248032) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5 to -7 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1 to -3 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3 to 6 |

| Ionization Potential | IP | -EHOMO | 5 to 7 |

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental spectroscopic data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.govgrowingscience.com Such analysis is vital for confirming the molecular structure of newly synthesized compounds. researchgate.netnih.gov

For 1,3,4-oxadiazole derivatives, characteristic vibrational modes include C=N stretching, N-N stretching, C-O-C stretching, and vibrations of the substituent groups. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. growingscience.com This correlation helps validate the computational model and provides a deeper understanding of the molecule's bonding and structure. For this compound, this analysis would help identify the characteristic frequencies associated with the C-Br bonds and the vibrations of the heterocyclic ring.

Intermolecular Interaction Potential Energy Surface (PES) and Molecular Aggregation Studies

The way molecules interact with each other governs the properties of materials in the solid state, such as their crystal packing, melting point, and solubility. The study of the intermolecular Potential Energy Surface (PES) provides a detailed map of the interaction energy between two or more molecules as a function of their relative orientation and distance.

For aromatic and heterocyclic compounds like 1,3,4-oxadiazoles, noncovalent interactions such as π-π stacking and hydrogen bonding are crucial in determining their aggregation behavior. mdpi.com Computational studies can explore the PES to identify the most stable dimer configurations and predict how molecules will arrange themselves in a crystal lattice. researchgate.net This information is particularly relevant for the design of functional materials where molecular self-assembly and packing are critical, for instance, in organic semiconductors or nonlinear optical materials. Understanding the intermolecular interactions of this compound would be essential for predicting its solid-state structure and material properties.

Advanced Computational Methodologies (e.g., Symmetry Adapted Perturbation Theory (SAPT) Analysis)

To gain a more profound insight into the nature of intermolecular forces, advanced computational methods like Symmetry Adapted Perturbation Theory (SAPT) are employed. Unlike supermolecular methods that calculate the interaction energy as the difference between the energy of a dimer and the energies of the isolated monomers, SAPT directly calculates the interaction energy as a sum of physically distinct contributions.

These contributions are typically categorized as:

Electrostatics: The interaction between the static charge distributions of the molecules.

Exchange (or Pauli repulsion): A short-range repulsive term arising from the quantum mechanical requirement that electrons of the same spin cannot occupy the same space.

Induction (or polarization): The distortion of the electron cloud of one molecule by the electric field of another.

Dispersion: A long-range attractive force arising from correlated fluctuations in the electron distributions of the interacting molecules.

SAPT analysis provides a quantitative breakdown of the forces driving molecular recognition and self-assembly. For 1,3,4-oxadiazole systems, this method can clarify the relative importance of π-π stacking (dispersion and electrostatics) versus other interactions, offering valuable guidance for crystal engineering and materials design.

Role of 2,5 Dibromo 1,3,4 Oxadiazole As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The 2,5-dibromo-1,3,4-oxadiazole moiety serves as a foundational precursor for the synthesis of more elaborate heterocyclic systems. While direct annulation reactions involving the C-Br bonds to form fused rings are less common, the true value of the dibromide lies in its conversion to other functionalized intermediates that can subsequently undergo cyclization.

For instance, the bromine atoms can be displaced by nitrogen-based nucleophiles, such as hydrazine, to yield 2,5-dihydrazinyl-1,3,4-oxadiazole. This intermediate is primed for further reactions to build fused heterocyclic architectures. As an example of this strategy, a related 2-hydrazinyl-1,3,4-oxadiazole derivative has been used as a starting material to synthesize a 6-(4-chlorophenyl) rsc.orgresearchgate.netnitk.ac.intriazolo[3,4-b] rsc.orgnitk.ac.inresearchgate.netoxadiazole-3-amine through treatment with cyanogen (B1215507) bromide. researchgate.net This demonstrates a pathway where the oxadiazole core is elaborated into a more complex, fused triazolo-oxadiazole system. researchgate.net Similarly, reaction with carbon disulfide can yield fused thione derivatives. researchgate.net

This stepwise approach—substituting the bromines to install reactive handles, followed by cyclization—allows for the construction of a variety of "clubbed" or fused heterocyclic compounds where the 1,3,4-oxadiazole (B1194373) ring is a central component. mdpi.com This methodology highlights the role of this compound as a linchpin synthon, enabling access to complex molecular frameworks that are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov

Precursor in the Development of Advanced Organic Materials

The electron-deficient nature of the 1,3,4-oxadiazole ring imparts valuable electronic and photophysical properties to molecules that contain it. Consequently, this compound is a crucial starting material for a range of advanced organic materials.

The 1,3,4-oxadiazole moiety is a well-established pharmacophore for creating materials with excellent electron-transporting capabilities. This property is exploited in the design of organic light-emitting diodes (OLEDs), where efficient electron injection and transport are critical for device performance. Derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) are among the most commonly used electron transport materials in OLED devices. dntb.gov.ua

Starting from dibrominated oxadiazole precursors, a vast array of 2,5-diaryl-1,3,4-oxadiazoles can be synthesized via palladium-catalyzed cross-coupling reactions. These reactions allow for the attachment of various aromatic and heteroaromatic groups, tuning the electronic properties of the final molecule. For example, new 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrid molecules have been developed as electron transport materials for use in blended-layer OLEDs. Furthermore, 1,3,4-oxadiazole hybrids incorporating pyridine (B92270) and pyrimidine (B1678525) have been synthesized and investigated as new electron-transporting materials for light-emitting diodes. cam.ac.uk Theoretical studies have shown that modifying the aryl substituents, for instance through fluorination, can further enhance the electron affinity and transport properties of these materials, making them even more advantageous for electronic applications. dntb.gov.ua

The rigid, linear geometry and electronic properties of the 1,3,4-oxadiazole unit make it an attractive component for high-performance polymers and liquid crystals. Materials incorporating this heterocycle often exhibit high thermal stability, good mechanical strength, and interesting mesomorphic or photoluminescent behavior. rsc.org

This compound and its derivatives, particularly aryl-bridged variants like 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, can be used as monomers in polycondensation reactions. For example, Suzuki cross-coupling polymerization with various diboronic acids allows for the synthesis of fully conjugated polymers. These polymers, which feature alternating electron-donating and electron-accepting (the oxadiazole unit) moieties, are investigated for applications in polymer light-emitting diodes (PLEDs). nitk.ac.inresearchgate.net Another important route is the precursor polyhydrazide method, which is used to prepare conjugated copolymers based on units like 3,4-dialkoxythiophene and 1,3,4-oxadiazole. nitk.ac.in

In the field of liquid crystals, the 1,3,4-oxadiazole ring is incorporated into the molecular core to influence mesophase behavior. Its inclusion can lead to materials with rich mesophases, high photoluminescence quantum yields, and good thermal stability. rsc.org For example, molecules with a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene rigid core have been synthesized and their liquid crystalline properties studied. rsc.org The ability to systematically modify the terminal groups attached to the oxadiazole core, a process facilitated by starting from the dibrominated scaffold, is key to tuning the structure-property relationships in these advanced materials.

Strategies for Diversity-Oriented Synthesis Using the Dibrominated Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.gov The this compound scaffold is exceptionally well-suited for DOS strategies because its two bromine atoms serve as versatile synthetic handles for divergent functionalization.

The most powerful application of this scaffold in DOS involves palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. Using a dibrominated precursor like 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, a library of new, symmetrically substituted derivatives can be rapidly generated. researchgate.net By reacting the dibromide with a panel of different boronic acids, a wide variety of aryl or heteroaryl groups can be installed, leading to a collection of compounds with diverse steric and electronic properties. researchgate.netresearchgate.net

The table below illustrates the versatility of the Suzuki cross-coupling reaction for diversifying a dibrominated oxadiazole scaffold.

| Dibromide Precursor | Boronic Acid Partner | Resulting Substituent | Reference |

|---|---|---|---|

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophen-2-boronic acid | Thiophen-2-yl | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Furan-2-boronic acid | Furan-2-yl | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Pyridine-3-boronic acid | Pyridine-3-yl | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | researchgate.net |

Beyond symmetrical derivatization, the potential exists for the selective, sequential functionalization of the two C-Br bonds. By carefully controlling reaction conditions or using catalysts with different reactivities, it is theoretically possible to replace one bromine atom selectively, purify the mono-substituted intermediate, and then introduce a second, different group in a subsequent reaction. This approach would exponentially increase the structural diversity of the resulting library by allowing for the creation of unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles from a single, common precursor. This positions this compound as a powerful platform for generating novel compound collections.

Q & A

Q. What are the optimized synthetic routes for 2,5-Dibromo-1,3,4-oxadiazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides using dehydrating agents. For brominated derivatives, substituting hydrazide precursors with brominated analogs (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) and optimizing reaction conditions (e.g., reflux in DMSO for 18 hours) can improve yields . Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography enhances purity. Yields >65% are achievable under controlled stoichiometry and temperature .

Table 1 : Yield Optimization Strategies

| Precursor | Reagent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Brominated hydrazide | DMSO, reflux | 18 hours | 65% | |

| Nitro-substituted acid | H3PO4/P2O5 | 12 hours | 70-81% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (C-Br stretching at ~550 cm⁻¹; C=N stretching at ~1600 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substituent positions and electronic environment (e.g., deshielded aromatic protons near bromine atoms) .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, critical for stability studies .

- Elemental Analysis : Validates purity (>98% via HPLC) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity and stability of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -Br) enhance thermal stability but reduce nucleophilic reactivity. Computational studies (DFT, MP2) quantify bond dissociation energies and HOMO-LUMO gaps, predicting degradation pathways . For example, bromine’s electronegativity increases ring rigidity, reducing susceptibility to hydrolysis .

Q. What strategies resolve contradictions in biological activity data among structurally similar 2,5-disubstituted-1,3,4-oxadiazoles?

- Methodological Answer :

- Dose-Response Analysis : Establish IC50 values across multiple cell lines (e.g., anticancer activity varies with substituent lipophilicity) .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 2,5-dichlorophenyl vs. diethylamino groups) on antimicrobial potency .

- Meta-Analysis : Cross-reference in vitro and in vivo data to identify outliers (e.g., false positives from assay interference) .

Table 2 : Biological Activity Comparison

| Substituent | Activity (IC50, μM) | Reference |

|---|---|---|

| 2,5-Bis(4-nitrophenyl) | 12.5 (Anticancer) | |

| 2,5-Bis(4-diethylamino) | 8.2 (Antimicrobial) |

Q. How can computational methods predict the stability and electronic properties of this compound?

- Methodological Answer : Quantum mechanics (QM) calculations (e.g., Gaussian09) model molecular orbitals and electrostatic potentials. For example:

Q. What are the challenges in designing this compound derivatives for two-photon absorption applications?

- Methodological Answer : Achieving strong two-photon absorption requires π-conjugated systems. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.